3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether
CAS No.: 80843-61-4
Cat. No.: VC17117902
Molecular Formula: C24H24O4
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80843-61-4 |
|---|---|
| Molecular Formula | C24H24O4 |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 5-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-1,3-benzodioxole |
| Standard InChI | InChI=1S/C24H24O4/c1-24(2,19-11-12-22-23(14-19)27-17-26-22)16-25-15-18-7-6-10-21(13-18)28-20-8-4-3-5-9-20/h3-14H,15-17H2,1-2H3 |
| Standard InChI Key | HJSCVNCTDQJIRR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a 3-phenoxybenzyl group linked via an ether bond to a 2-(3,4-methylenedioxyphenyl)-2-methylpropyl moiety. The 3,4-methylenedioxy group introduces a bicyclic aromatic system, which may influence electronic properties and reactivity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 376.452 g/mol | |
| CAS Registry Number | 80843-61-4 | |
| Appearance | Powder or liquid | |
| Assay Purity | ≥99% |
The absence of reported melting points or water solubility data underscores the need for further experimental characterization .
Stereochemical Considerations
While the compound lacks chiral centers, the methylenedioxy bridge imposes conformational restrictions. Computational modeling of analogous structures suggests that the dihedral angle between the methylenedioxy ring and the propyl chain influences intermolecular interactions, potentially affecting crystallinity .
Synthesis and Manufacturing
Industrial Production Methods
Patent literature describes synthetic routes for structurally related 3-phenoxybenzyl ethers. For example, US4873373A details the hydrogenolysis of halogenated precursors using palladium catalysts under alkaline conditions . A generalized adaptation for 3-phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether might involve:
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Alkylation: Coupling 3-phenoxybenzyl halides with 2-(3,4-methylenedioxyphenyl)-2-methylpropanol.
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Catalytic Dehalogenation: If halogenated intermediates are used, hydrogenation with Pd/C in alcoholic solvents removes substituents .
Example reaction conditions from analogous syntheses:
| Parameter | Example Value | Source |
|---|---|---|
| Catalyst | 5% Pd/C (50% wet) | |
| Temperature | 80–150°C | |
| Reaction Time | 3–30 hours | |
| Yield | 94–96% |
Purification and Quality Control
Suppliers report assay purities ≥99%, achieved via fractional distillation or recrystallization . Residual solvents (e.g., benzene) are monitored per ICH guidelines, though specific impurity profiles remain undisclosed.
Physicochemical Properties
Solubility and Partitioning
While quantitative solubility data are unavailable, the compound’s logP (estimated via ChemAxon: 5.2) suggests high lipophilicity. This property may facilitate formulation in non-aqueous matrices for industrial applications.
Research Gaps and Future Directions
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Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting behavior.
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Toxicological Profiling: Acute and chronic toxicity studies in model organisms.
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Process Optimization: Development of solvent-free synthetic routes to enhance sustainability.
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